

Technical Support Center: Phase Separation in PLPC-Cholesterol Mixtures

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Palmitoyl-2-linoleoylphosphatidylcholine
Cat. No.:	B8822405

[Get Quote](#)

This guide is designed for researchers, scientists, and drug development professionals investigating lipid phase separation in 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)-cholesterol mixtures. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these experimental systems. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems that can arise during the preparation and analysis of PLPC-cholesterol model membranes, such as Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers (SLBs).

GUV Preparation and Quality

Question: My GUVs are not forming, or the yield is very low. What are the likely causes and solutions?

Answer:

Low GUV yield is a frequent issue stemming from several factors related to the lipid film and hydration process.

- **Lipid Film Quality:** A non-uniform lipid film is a primary culprit. When the lipid solution is spread, it should appear as smooth, colored interference fringes.[\[1\]](#) Uneven films can lead to a higher proportion of multilamellar or small vesicles.[\[1\]](#)
 - **Solution:** Ensure the glass or electrode surface is scrupulously clean. When depositing the lipid solution, spread it quickly and evenly with the side of a pipette tip in a single swipe.[\[1\]](#)
- **Solvent Removal:** Residual organic solvent (typically chloroform or a chloroform/methanol mixture) can disrupt bilayer formation.
 - **Solution:** Place the lipid film under a high vacuum for at least 2 hours, or overnight, to ensure complete solvent evaporation.[\[2\]](#) For light-sensitive lipids like PLPC, protect the setup from light with aluminum foil during this process.[\[2\]](#)
- **Hydration Conditions:** The hydration buffer's temperature and composition are critical. Hydration must occur above the main phase transition temperature (Tm) of the highest-melting lipid in the mixture.[\[2\]](#) While PLPC's Tm is low (-2 °C), cholesterol significantly modulates the membrane's physical state.
 - **Solution:** Preheat the hydration buffer to a temperature well above the expected phase transition of your mixture (e.g., 45-50 °C) and perform the hydration in a temperature-controlled environment.[\[2\]](#) For gentle hydration, pre-hydrating the film with a warm, water-saturated stream of nitrogen or argon for 15 minutes can improve vesicle formation.[\[2\]](#)
- **Charged Lipids and Ionic Strength:** The presence of charged lipids can be necessary for GUV formation by gentle hydration, especially in salt-containing buffers.[\[1\]](#) Electroformation, a high-yield method, is not recommended for use with buffered solutions or charged lipids.[\[1\]](#)
 - **Solution:** If using gentle hydration with physiological buffers, consider including a small mole percentage (e.g., 5-10 mol%) of a charged lipid like POPS to facilitate bilayer swelling and detachment.[\[3\]](#)

Question: I observe phase separation, but the domains are oddly shaped or immobile. Are these real domains or artifacts?

Answer:

Distinguishing true phase domains from artifacts is crucial for accurate interpretation.

- Cholesterol Crystallization: At high concentrations, cholesterol can demix from the lipid film during the drying step of GUV preparation, forming anhydrous crystals that do not participate in bilayer formation.[4][5] This leads to a lower actual cholesterol concentration in your GUVs than intended and can create large, immobile, and irregularly shaped "domains" that are actually cholesterol crystals.
 - Solution: To mitigate this, consider methods that avoid a dry film stage, such as rapid solvent exchange or using damp lipid films for electroformation.[4][5] Visually inspect the lipid film before hydration for any crystalline structures.
- Substrate Interactions (for SLBs): On supported lipid bilayers, interactions with the underlying substrate can cause artifacts. Defects in the substrate can pin lipids, leading to immobile domains or incomplete bilayer formation.[6]
 - Solution: Use atomically flat substrates like mica and ensure they are freshly cleaved and clean. Characterize the substrate surface with Atomic Force Microscopy (AFM) prior to SLB formation if possible.
- Fluorescent Probe-Induced Artifacts: Some fluorescent probes can preferentially partition into one phase, and at high concentrations, they can alter the phase behavior of the membrane or even induce phase separation.[7]
 - Solution: Use the lowest possible concentration of fluorescent probes (e.g., < 1 mol%). It is also advisable to use two different probes that are known to partition into different phases (e.g., one for the liquid-ordered (Lo) phase and one for the liquid-disordered (Ld) phase) to confirm the observed domain structure.[3]

Supported Lipid Bilayer (SLB) Formation

Question: My vesicles are not rupturing to form a complete SLB on the substrate. What can I do?

Answer:

Incomplete SLB formation is often related to the lipid composition and the vesicle-to-bilayer transition process.

- High Cholesterol Content: High concentrations of cholesterol (typically 25 mol% or higher) are known to increase the mechanical stability of vesicles, which can impede their spontaneous rupture and fusion into a planar bilayer.[8][9]
 - Solution 1 (Peptide-Induced Fusion): Incorporating α -helical peptides can induce the fusion of high-cholesterol vesicles to form complete SLBs.[9]
 - Solution 2 (Alternative Methods): For cholesterol-rich membranes, methods other than vesicle fusion, such as the solvent-assisted lipid bilayer (SALB) or bicelle adsorption methods, may be more favorable.[10]
- Vesicle Size and Preparation: The quality of the initial small unilamellar vesicle (SUV) suspension is critical.
 - Solution: Prepare SUVs by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to ensure a uniform population of vesicles. Ensure the vesicle suspension is free of aggregates before introducing it to the substrate.
- Substrate and Buffer Conditions: The substrate surface chemistry and buffer conditions (ionic strength, pH, divalent cations) significantly influence vesicle adsorption and rupture.[6][8]
 - Solution: For silica-based substrates, ensure the surface is clean and hydrophilic. The presence of divalent cations like Ca^{2+} can sometimes mediate vesicle fusion and should be tested empirically.

Data Interpretation and Analysis

Question: How can I be sure I am observing coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases?

Answer:

Confirming the identity of lipid phases requires a combination of techniques that probe different physical properties of the bilayer.

- Fluorescence Microscopy: This is the most common method. Use a fluorescent probe that partitions preferentially into the Ld phase (e.g., many Dil variants) and one that favors the Lo

phase. The Lo phase, enriched in cholesterol and the higher-melting lipid, will appear as distinct, often circular, domains within the continuous Ld phase.[11]

- Atomic Force Microscopy (AFM): AFM provides topographical information. The Lo phase is typically thicker and more ordered than the Ld phase, resulting in a measurable height difference between the domains (often around 1 nm).[7][11] AFM can also probe the mechanical properties, with the Lo phase being stiffer.[12]
- Fluorescence Correlation Spectroscopy (FCS): FCS can measure the diffusion coefficient of fluorescently labeled lipids. Lipids in the fluid Ld phase will diffuse faster than those in the more viscous Lo phase.[3]
- Förster Resonance Energy Transfer (FRET): FRET can be used to study the proximity of lipid molecules. In a phase-separated membrane, the efficiency of FRET between donor and acceptor probes will depend on how they partition between the phases.[13][14] This can be used to detect and even estimate the size of nanodomains that are too small to be resolved by conventional microscopy.[13]

Question: My FRET data is difficult to interpret. What are the common pitfalls?

Answer:

FRET in membrane systems is complex because it involves ensembles of donors and acceptors in a 2D environment.[14]

- Probe Partitioning: The interpretation of FRET data heavily relies on knowing how the donor and acceptor probes partition between the Lo and Ld phases.
 - Solution: Independently measure the partition coefficient (K_p) of your probes using single-dye fluorescence measurements in systems with macroscopic, well-defined phases.[13]
- Orientation Factor (κ^2): The orientation factor, which accounts for the relative orientation of the donor and acceptor transition dipoles, is a major source of uncertainty.[15] Assuming the isotropic value of 2/3 can be inaccurate in ordered membrane environments.

- Solution: While challenging to measure directly, using time-resolved fluorescence anisotropy can provide information on the rotational freedom of the probes, which can inform the choice of κ^2 . In many cases, FRET is used to detect relative changes (FRET vs. no FRET) rather than absolute distances.[16]
- Domain Size: For nanodomains, the FRET efficiency will be highly dependent on the domain size and the distribution of probes within them.[13]
 - Solution: Compare your experimental FRET data to theoretical models or Monte Carlo simulations that account for different domain sizes and probe distributions.[13]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected phase behavior of PLPC-cholesterol mixtures at room temperature?

At room temperature, binary mixtures of a PC lipid and cholesterol are expected to exhibit different phases depending on the cholesterol concentration.[17][18] At low cholesterol concentrations, the bilayer will be in a liquid-disordered (Ld) phase, characterized by high fluidity and disordered acyl chains.[18][19] As cholesterol concentration increases (typically above ~20-25 mol%), a transition to a liquid-ordered (Lo) phase occurs.[17] The Lo phase is fluid but shows a high degree of acyl chain order due to the interaction with the rigid sterol molecule.[17][20] At intermediate concentrations, coexistence of Ld and Lo phases is possible, though detecting this in binary mixtures can be challenging and is often studied in ternary systems.[21][22]

Q2: Why is a third component (like a high-Tm lipid) often added to study phase separation?

Adding a high-Tm saturated lipid (like DPPC or sphingomyelin) to a PLPC/cholesterol mixture creates a ternary system where phase separation into Lo and Ld domains is much more pronounced and observable on a micron scale.[22][23] The high-Tm lipid and cholesterol preferentially associate to form the Lo phase, while the unsaturated PLPC is enriched in the Ld phase.[11] This creates a larger miscibility gap, making the domains easier to visualize and study.[23]

Q3: How do I accurately determine the cholesterol concentration in my prepared vesicles?

Given the potential for cholesterol to not fully incorporate into the bilayer, especially at high concentrations, it is good practice to verify the final concentration.^[4] This can be done by breaking the vesicles and using an enzymatic assay, such as the Amplex Red cholesterol assay, to quantify the total cholesterol content.^{[24][25]} The lipid concentration can be determined separately using a phosphate assay.^[3]

Q4: What are the key differences between studying phase separation in GUVs versus SLBs?

GUVs and SLBs are both valuable model systems, but they have distinct advantages and disadvantages.

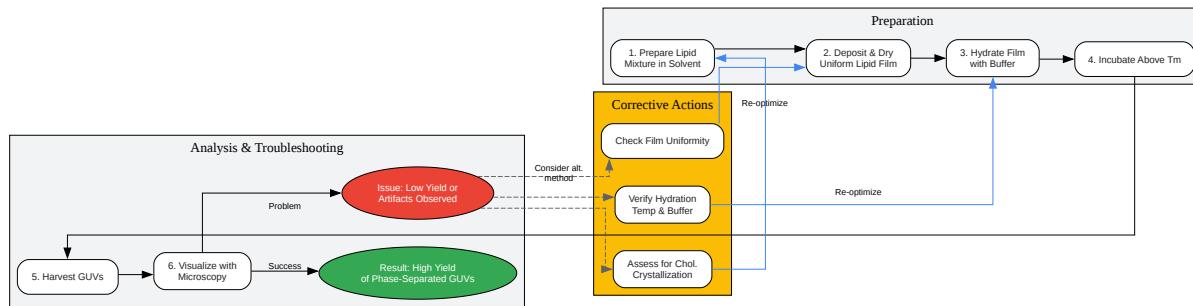
Feature	Giant Unilamellar Vesicles (GUVs)	Supported Lipid Bilayers (SLBs)
Geometry	Freestanding, spherical vesicles (10-100 μm)[1]	Planar bilayer on a solid support[10]
Artifacts	Less prone to substrate-induced artifacts[3]	Susceptible to substrate defects and interactions[6]
Imaging	Ideal for fluorescence/confocal microscopy[1]	Compatible with surface-sensitive techniques like AFM and QCM-D[10][12]
Complexity	Can be more challenging to prepare with high yield and compositional accuracy[4]	Formation can be impeded by high cholesterol content[8]

Q5: Can I study protein interactions with these phase-separated membranes?

Yes, these model systems are excellent for studying how proteins partition into different lipid environments.^[26] You can incorporate fluorescently labeled proteins and observe their localization to either the Lo or Ld domains using fluorescence microscopy.^{[26][27]} This is a common approach to investigate the physical basis for the association of proteins with "lipid raft" domains in cell membranes.^[28]

III. Experimental Protocols & Visualizations

Protocol 1: GUV Preparation by Gentle Hydration

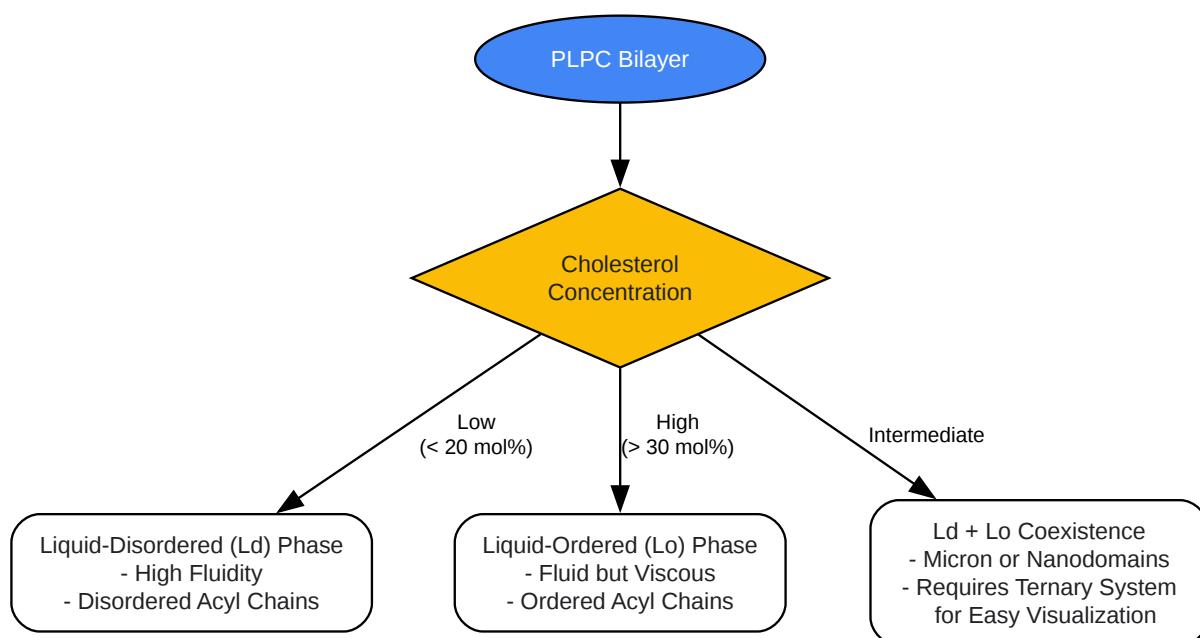

This protocol is adapted from standard gentle hydration methods.[\[1\]](#)[\[2\]](#)

- **Lipid Mixture Preparation:** Prepare a lipid stock solution (e.g., 1 mg/mL) of your desired PLPC:cholesterol ratio in a 2:1 (v/v) chloroform:methanol solution.[\[2\]](#) If using fluorescent probes, add them at this stage (0.1-0.5 mol%).
- **Film Deposition:** In a clean round-bottom flask, deposit a small volume (e.g., 30 µL) of the lipid stock solution.[\[2\]](#) Quickly and gently spread the solution into a thin, uniform film.
- **Solvent Evaporation:** Place the flask on a rotary evaporator to remove the bulk solvent, then place it under high vacuum for at least 2 hours to remove all solvent traces.[\[2\]](#)
- **Pre-hydration:** Gently flush the flask with warm (45-50 °C), water-saturated nitrogen or argon gas for 15 minutes.[\[2\]](#)
- **Hydration:** Gently add pre-warmed (45-50 °C) hydration buffer (e.g., sucrose solution of desired osmolarity) to the flask, ensuring the lipid film is fully submerged.[\[2\]](#)
- **Incubation:** Seal the flask and incubate for several hours (or overnight) at a temperature above the mixture's phase transition temperature (e.g., 45-50 °C) without agitation.[\[2\]](#)
- **Harvesting:** GUVs will detach from the glass and form a cloudy suspension.[\[2\]](#) Gently collect the vesicle suspension with a wide-bore pipette tip to minimize shear stress.[\[1\]](#)

Workflow & Key Concepts

Diagram: GUV Formation Workflow

This diagram illustrates the key steps and decision points in preparing GUVs for phase separation studies.



[Click to download full resolution via product page](#)

Caption: Workflow for GUV preparation and troubleshooting.

Diagram: Phase Behavior Logic

This diagram outlines the relationship between cholesterol concentration and the resulting lipid phase in a PC bilayer.

[Click to download full resolution via product page](#)

Caption: Cholesterol's role in determining lipid phases.

IV. References

- Lee, I., Imanaka, M.Y., Modahl, E.H., & Torres-Ocampo, A.P. (2019). Lipid Raft Phase Modulation by Membrane-Anchored Proteins with Inherent Phase Separation Properties. *ACS Omega*, 4, 6551 - 6559. --INVALID-LINK--
- Avanti Polar Lipids. Giant Vesicle Preparation. --INVALID-LINK--
- Current Protocols in Cell Biology. (2008). Making Giant Unilamellar Vesicles via Hydration of a Lipid Film. --INVALID-LINK--
- Tan, W., et al. (2023). A Practical Guide to Preparation and Applications of Giant Unilamellar Vesicles Formed via Centrifugation of Water-in-Oil Emulsion Droplets. *Life (Basel)*. --INVALID-LINK--
- Sut, T. N., et al. (2019). Characterizing the Supported Lipid Membrane Formation from Cholesterol-Rich Bicelles. *Langmuir*. --INVALID-LINK--

- Gao, G., et al. (2022). A protocol for mimicking lipid-mediated phase separation on the membrane using giant unilamellar vesicles. *STAR Protocols*. --INVALID-LINK--
- Jackman, J. A., et al. (2017). Optimizing the Formation of Supported Lipid Bilayers from Bicellar Mixtures. *Langmuir*. --INVALID-LINK--
- Unsay, J. D., et al. (2015). Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. *Journal of Visualized Experiments*. --INVALID-LINK--
- Heberle, F. A., et al. (2013). FRET Detects the Size of Nanodomains for Coexisting Liquid-Disordered and Liquid-Ordered Phases. *Biophysical Journal*. --INVALID-LINK--
- McMullen, T. P., & McElhaney, R. N. (1995). Phosphatidylcholine:cholesterol phase diagrams. *Biophysical Journal*. --INVALID-LINK--
- Wikipedia. Lipid bilayer. --INVALID-LINK--
- St. Clair, J. R., et al. (2018). Biomimetic supported lipid bilayers with high cholesterol content formed by α -helical peptide-induced vesicle fusion. *Biochimica et Biophysica Acta (BBA) - Biomembranes*. --INVALID-LINK--
- Frisz, J. F., et al. (2010). Correlated AFM and NanoSIMS imaging to probe cholesterol-induced changes in phase behavior and non-ideal mixing in ternary lipid membranes. *Biochimica et Biophysica Acta (BBA) - Biomembranes*. --INVALID-LINK--
- Tero, R. (2016). Substrate Effects on the Formation Process, Structure and Physicochemical Properties of Supported Lipid Bilayers. *Materials*. --INVALID-LINK--
- Loura, L. M. (2012). FRET in Membrane Biophysics: An Overview. *Frontiers in Physiology*. --INVALID-LINK--
- ResearchGate. (n.d.). Sketch of experimental phase diagram for DPPC/cholesterol system. --INVALID-LINK--
- May, S., & Ben-Shaul, A. (2010). Phase separation in biological membranes: integration of theory and experiment. *Physical biology*. --INVALID-LINK--

- de Almeida, R. F., et al. (2003). Sphingomyelin/Phosphatidylcholine/Cholesterol Phase Diagram: Boundaries and Composition of Lipid Rafts. *Biophysical Journal*. --INVALID-LINK--
- Kahya, N., et al. (2001). Characterization of lipid bilayer phases by confocal microscopy and fluorescence correlation spectroscopy. *Proceedings of the National Academy of Sciences*. --INVALID-LINK--
- Gorbenko, G. P. (2012). FRET Analysis of Protein-Lipid Interactions. *IntechOpen*. --INVALID-LINK--
- JPK Instruments. (2013). Lipid Rafts: Phase Separation in Lipid Bilayers studied with Atomic Force Microscopy. --INVALID-LINK--
- ResearchGate. (n.d.). Sketch of experimental phase diagram for the DPPC / cholesterol system. --INVALID-LINK--
- McConnell, H. M., & Radhakrishnan, A. (2003). Phase separations in binary and ternary cholesterol-phospholipid mixtures. *Biochimica et Biophysica Acta (BBA) - Biomembranes*. --INVALID-LINK--
- Heberle, F. A., et al. (2010). Phase diagram of a 4-component lipid mixture: DSPC/DOPC/POPC/chol. *Biophysical Journal*. --INVALID-LINK--
- Unsay, J. D., et al. (2015). Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers. *JoVE*. --INVALID-LINK--
- Baykal-Caglar, E., et al. (2022). Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films with a Focus on Vesicles with High Cholesterol Content. *Membranes*. --INVALID-LINK--
- Ueno, T., et al. (2022). Characterization of Phase Separated Planar Lipid Bilayer Membrane by Fluorescence Ratio Imaging and Scanning Probe Microscope. *Membranes*. --INVALID-LINK--
- Heberle, F. A., & Feigenson, G. W. (2011). Phase Separation in Lipid Membranes. *Cold Spring Harbor Perspectives in Biology*. --INVALID-LINK--

- Tanimura, A., et al. (2016). A method of gentle hydration to prepare oil-free giant unilamellar vesicles that can confine enzymatic reactions. *PeerJ*. --INVALID-LINK--
- Owen, D. M., & Gaus, K. (2010). Fluorescence Techniques to Study Lipid Dynamics. *Cold Spring Harbor Protocols*. --INVALID-LINK--
- Drobot, B., et al. (2018). Interactions between Phase-Separated Liquids and Membrane Surfaces. *Biomolecules*. --INVALID-LINK--
- Baykal-Caglar, E., et al. (2022). Electroformation of Giant Unilamellar Vesicles from Damp Films in Conditions Involving High Cholesterol Contents, Charged Lipids, and Saline Solutions. *Membranes*. --INVALID-LINK--
- Bhattacharya, S., & Basu, J. K. (2010). Direct imaging of rippled structures of lipid–cholesterol membranes using cryo-SEM and AFM. *Journal of Chemical Sciences*. --INVALID-LINK--
- Heberle, F. A., et al. (2020). Sterol–lipids enable large-scale, liquid–liquid phase separation in bilayer membranes of only two components. *Proceedings of the National Academy of Sciences*. --INVALID-LINK--
- McConnell, H. M., & Radhakrishnan, A. (2003). Phase Separations in Binary and Ternary Cholesterol-Phospholipid Mixtures. *Biochimica et Biophysica Acta (BBA) - Biomembranes*. --INVALID-LINK--
- Vist, M. R., & Davis, J. H. (1990). Phase Equilibria of Cholesterol/Dipalmitoylphosphatidylcholine Mixtures: ²H Nuclear Magnetic Resonance and Differential Scanning Calorimetry. *Biochemistry*. --INVALID-LINK--
- de Almeida, R. F., & Loura, L. M. (2014). Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State. *Molecules*. --INVALID-LINK--
- ResearchGate. (n.d.). Giant Unilamellar Vesicles (GUVs) Preparation by Gentle Hydration. --INVALID-LINK--
- ResearchGate. (n.d.). A Frster resonance energy transfer (FRET) approach for enhancing fluorescence contrast in phase-separated membranes. --INVALID-LINK--

- Nikon MicroscopyU. Basics of FRET Microscopy. --INVALID-LINK--
- Heberle, F. A., et al. (2020). Sterol-lipids enable large-scale, liquid-liquid phase separation in membranes of only 2 components. bioRxiv. --INVALID-LINK--
- Cruz, J. C., et al. (2020). Analytical methods for cholesterol quantification. Artery Research. --INVALID-LINK--
- Robinet, P., et al. (2010). A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells. Journal of Lipid Research. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epfl.ch [epfl.ch]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pnas.org [pnas.org]
- 4. Electroformation of Giant Unilamellar Vesicles from Damp Lipid Films with a Focus on Vesicles with High Cholesterol Content [mdpi.com]
- 5. Electroformation of Giant Unilamellar Vesicles from Damp Films in Conditions Involving High Cholesterol Contents, Charged Lipids, and Saline Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biomimetic supported lipid bilayers with high cholesterol content formed by α -helical peptide-induced vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. m.youtube.com [m.youtube.com]
- 13. FRET Detects the Size of Nanodomains for Coexisting Liquid-Disordered and Liquid-Ordered Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]
- 15. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 16. Basics of FRET Microscopy | Nikon's MicroscopyU [microscopyu.com]
- 17. Phosphatidylcholine: cholesterol phase diagrams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase separations in binary and ternary cholesterol-phospholipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase Separations in Binary and Ternary Cholesterol-Phospholipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase Separation in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. montclair.edu [montclair.edu]
- 27. researchgate.net [researchgate.net]
- 28. Sphingomyelin/Phosphatidylcholine/Cholesterol Phase Diagram: Boundaries and Composition of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Phase Separation in PLPC-Cholesterol Mixtures]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8822405#a-dealing-with-phase-separation-in-plpc-cholesterol-mixtures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com